(2,5-Dibromophenyl)methanesulfonyl chloride
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Overview
Description
(2,5-Dibromophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Br2ClO2S. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromophenyl)methanesulfonyl chloride typically involves the reaction of 2,5-dibromophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2,5-Dibromophenol+Methanesulfonyl chloride→(2,5-Dibromophenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenylmethanesulfonyl chloride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other reducing agents can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and sulfides can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Reduction Products: Phenylmethanesulfonyl chloride is formed upon reduction of the bromine atoms.
Scientific Research Applications
(2,5-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dibromophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atoms on the phenyl ring can also participate in various reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dibromophenyl)methanesulfonyl chloride
- (2,3-Dibromophenyl)methanesulfonyl chloride
Uniqueness
(2,5-Dibromophenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C7H5Br2ClO2S |
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Molecular Weight |
348.44 g/mol |
IUPAC Name |
(2,5-dibromophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 |
InChI Key |
RDPKZMKNNLJEER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
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